molecular formula C12H12O6 B185247 Methyl 3,5-bis(acetyloxy)benzoate CAS No. 2150-36-9

Methyl 3,5-bis(acetyloxy)benzoate

Cat. No. B185247
CAS RN: 2150-36-9
M. Wt: 252.22 g/mol
InChI Key: XZEYNOHQYSXYEQ-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(acetyloxy)benzoate is an organic compound . It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group .


Synthesis Analysis

The most common method for the production of methyl benzoate, a similar compound, is through the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .


Molecular Structure Analysis

The molecular structure of Methyl 3,5-bis(acetyloxy)benzoate is characterized by a benzene ring connected to an ester functional group . The molecular formula is C12H12O6.


Chemical Reactions Analysis

Esters, such as Methyl 3,5-bis(acetyloxy)benzoate, can react with acids to liberate heat along with alcohols and acids . They can also undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

Methyl 3,5-bis(acetyloxy)benzoate is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Safety and Hazards

Methyl benzoate, a similar compound, can cause irritation upon contact with the skin, eyes, or respiratory system . It is generally considered safe for use in food and cosmetic products within established limits .

properties

IUPAC Name

methyl 3,5-diacetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-7(13)17-10-4-9(12(15)16-3)5-11(6-10)18-8(2)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEYNOHQYSXYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428682
Record name methyl 3,5-bis(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2150-36-9
Record name methyl 3,5-bis(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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